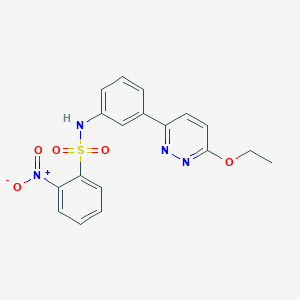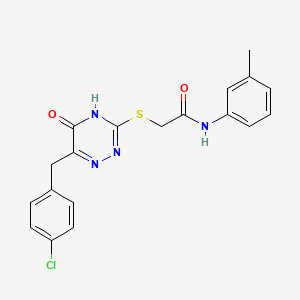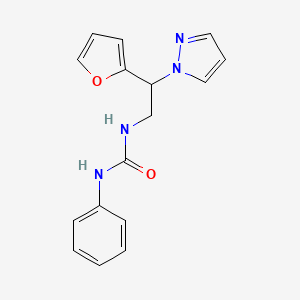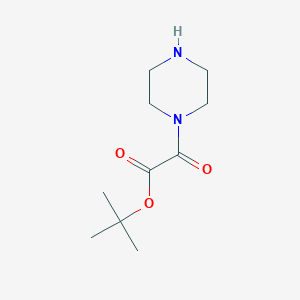
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves reactions like sulfonation, alkylation, and nitration. These processes often require specific reagents such as nitrobenzenesulfonyl chloride and aliphatic or aromatic amines. For instance, the reaction of primary amines with nitrobenzenesulfonyl chloride under controlled conditions leads to the formation of secondary amines, which are key intermediates in synthesizing various sulfonamides (Fukuyama, Cheung, & Kan, 1999).
Molecular Structure Analysis
The molecular structure of compounds like this compound typically features a benzene ring sulfonated with a nitro group, attached to other aromatic systems or heterocycles. The presence of nitro and sulfonamide groups significantly affects the electronic distribution within the molecule, influencing its reactivity and binding properties. Advanced techniques such as X-ray crystallography and NMR spectroscopy are often used to elucidate these structures and provide insight into their conformational dynamics and intramolecular interactions (Giricheva et al., 2011).
Chemical Reactions and Properties
The chemical behavior of nitrobenzenesulfonamides is characterized by their reactions with various nucleophiles and electrophiles. These compounds can undergo a range of chemical transformations, including reduction, coupling, and nucleophilic substitution, which can be leveraged to create a wide array of derivatives with different biological and physical properties. For example, the reduction of nitro groups to amines and the subsequent reactions can lead to the synthesis of new compounds with potential pharmacological activities (Rozentsveig et al., 2001).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The nitro and sulfonamide groups contribute to the compound's polarity, affecting its solubility in various solvents and its phase behavior. These properties are crucial for understanding the compound's behavior in different environments and for its application in chemical synthesis and pharmaceutical formulation (Bromidge et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and pKa, of compounds like this compound are defined by their functional groups. The electron-withdrawing nitro group makes the molecule more susceptible to nucleophilic attacks, while the sulfonamide group can engage in hydrogen bonding, affecting its binding to biological targets and its overall chemical stability. These properties are important for the compound's application in chemical synthesis and potential therapeutic uses (Yu et al., 2022).
Applications De Recherche Scientifique
Chemical Synthesis and Modification : One study focused on the preparation of secondary amines from primary amines via 2-Nitrobenzenesulfonamides. This research is significant in the field of organic synthesis, particularly in the sulfonation and protection of nitrogen compounds (Kurosawa, Kan, & Fukuyama, 2003).
Bacterial Biofilm Inhibition and Cytotoxicity : Another study synthesized new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and evaluated their bacterial biofilm inhibition and cytotoxicity. The findings contribute to the development of new antimicrobial agents (Abbasi et al., 2020).
Electrochemical Studies : Research on the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N, N-dimethylformamide provides insights into the electrochemical properties of these compounds (Zanoni & Stradiotto, 1991).
Pharmacological Exploration : A study involving the synthesis and characterization of quinazoline derivatives, including benzene sulfonamide derivatives, investigated their potential as diuretic and antihypertensive agents (Rahman et al., 2014).
Solid-State Supramolecular Chemistry : Research on the solid-state supramolecular assemblies of pent‑2-ynol derivatives, including N-(5-hydroxy-1-phenylhex-3-yn-1-yl)-4-nitrobenzenesulfonamide, contributes to understanding the structural and interactional properties of these compounds (Bera et al., 2021).
Conformational Properties Study : Investigation into the conformational properties of ortho-nitrobenzenesulfonamide in gas and crystalline phases enhances the understanding of intra- and intermolecular hydrogen bonding in these molecules (Giricheva et al., 2011).
Propriétés
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-2-27-18-11-10-15(19-20-18)13-6-5-7-14(12-13)21-28(25,26)17-9-4-3-8-16(17)22(23)24/h3-12,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILZSXMHPPJQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)

![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)
![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)
